molecular formula C14H21NO B13905019 2-(4-Cyclohexylphenoxy)ethanamine

2-(4-Cyclohexylphenoxy)ethanamine

Cat. No.: B13905019
M. Wt: 219.32 g/mol
InChI Key: CRQJNXLEVBZGRP-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)ethanamine is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a cyclohexyl group attached to a phenoxy group, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenoxy)ethanamine typically involves the reaction of 4-cyclohexylphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between the phenol and ethylene oxide, forming 2-(4-Cyclohexylphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenoxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylphenoxyacetic acid, while reduction can produce cyclohexylphenoxyethanol .

Scientific Research Applications

2-(4-Cyclohexylphenoxy)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can facilitate binding to hydrophobic pockets, while the ethanamine chain may interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenoxy)ethanamine
  • 2-(4-Methylphenoxy)ethanamine
  • 2-(4-Chlorophenoxy)ethanamine

Uniqueness

2-(4-Cyclohexylphenoxy)ethanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)ethanamine

InChI

InChI=1S/C14H21NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2

InChI Key

CRQJNXLEVBZGRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCN

Origin of Product

United States

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